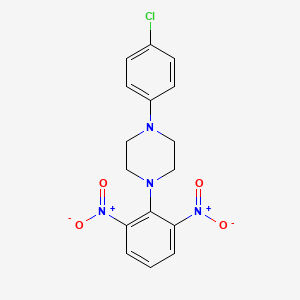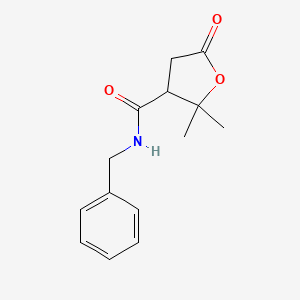![molecular formula C14H24N2O4 B5143395 diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate, also known as DABCO-malonate, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound belongs to the family of malonates, which have been extensively studied for their various biological and chemical properties. DABCO-malonate, in particular, has been found to have promising applications in the fields of organic synthesis, catalysis, and medicinal chemistry.
作用机制
The mechanism of action of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which play a critical role in regulating gene expression and chromatin structure.
Biochemical and Physiological Effects
diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been found to exhibit several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has several advantages for use in laboratory experiments, including its high solubility in a wide range of solvents and its stability under various reaction conditions. Additionally, it is readily available and relatively inexpensive. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete. One area of interest is the development of new synthetic methods for the compound, including the use of alternative catalysts and reaction conditions. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete and its potential applications in cancer therapy. Other potential areas of research include the development of new catalytic applications and the investigation of its antioxidant and anti-inflammatory properties.
合成方法
The synthesis of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete involves the reaction of diethyl malonate and DABCO in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Several methods have been reported for the synthesis of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete, including microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis.
科学研究应用
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been extensively studied for its potential applications in various fields of scientific research. In organic synthesis, it has been found to be an efficient catalyst for several reactions, including Michael addition, Knoevenagel condensation, and aldol condensation. It has also been used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling and Heck reaction.
In medicinal chemistry, diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-7-19-13(17)12(14(18)20-8-2)11(16(5)6)9-10-15(3)4/h9-10H,7-8H2,1-6H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJKPYTBOPDTQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C=CN(C)C)N(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C(/C=C/N(C)C)N(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)
![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)

![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)